3-(2-{[(Tert-butoxy)carbonyl]amino}-1,3-thiazol-5-yl)propanoic acid
Description
3-(2-{[(Tert-Butoxy)carbonyl]amino}-1,3-thiazol-5-yl)propanoic acid (CAS: 2172355-82-5) is a heterocyclic organic compound with the molecular formula C₁₂H₁₈N₂O₄S and a molecular weight of 286.35 g/mol . Its structure comprises a 1,3-thiazole core substituted at the 5-position with a propanoic acid chain and at the 2-position with a tert-butoxycarbonyl (Boc)-protected amino group. This compound is typically synthesized via multi-step reactions involving Boc protection, thiazole ring formation, and hydrolysis, as seen in analogous methodologies .
Properties
IUPAC Name |
3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazol-5-yl]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4S/c1-11(2,3)17-10(16)13-9-12-6-7(18-9)4-5-8(14)15/h6H,4-5H2,1-3H3,(H,14,15)(H,12,13,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQWAPXTXWILCBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=C(S1)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-{[(Tert-butoxy)carbonyl]amino}-1,3-thiazol-5-yl)propanoic acid typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thiourea.
Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution reactions.
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine.
Formation of the Propanoic Acid Moiety: The propanoic acid moiety is introduced through carboxylation reactions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-{[(Tert-butoxy)carbonyl]amino}-1,3-thiazol-5-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: The Boc-protected amino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Antimicrobial Properties
Research indicates that derivatives of thiazole compounds, including 3-(2-{[(Tert-butoxy)carbonyl]amino}-1,3-thiazol-5-yl)propanoic acid, exhibit notable antimicrobial activity. For instance, studies have shown that certain thiazole derivatives possess broad-spectrum antibacterial properties against various pathogens. The incorporation of the thiazole ring enhances the compound's interaction with bacterial targets, making it a candidate for further development as an antibiotic agent .
Anticancer Activity
The anticancer potential of thiazole-containing compounds has been extensively studied. In vitro assays demonstrated that certain derivatives exhibit cytotoxic effects on cancer cell lines such as MDA-MB-231 (breast cancer) and Caco-2 (colorectal adenocarcinoma). The mechanism of action appears to involve the induction of apoptosis mediated by reactive oxygen species generation and mitochondrial membrane potential disruption .
Antibacterial Activity Evaluation
A study evaluated a series of thiazole derivatives for their antibacterial efficacy. Among these, this compound showed significant activity against Mycobacterium smegmatis, with a minimum inhibitory concentration (MIC) comparable to established antibiotics like Ciprofloxacin .
Anticancer Studies
In another investigation focusing on anticancer properties, researchers synthesized several derivatives and tested them against various cancer cell lines. The results indicated that compounds containing the thiazole moiety exhibited higher cytotoxicity than traditional chemotherapeutics like cisplatin, particularly in colorectal cancer models .
Mechanism of Action
The mechanism of action of 3-(2-{[(Tert-butoxy)carbonyl]amino}-1,3-thiazol-5-yl)propanoic acid involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected under acidic conditions, allowing the free amino group to interact with enzymes or receptors. The thiazole ring can participate in various biochemical pathways, potentially leading to enzyme inhibition or modulation of biological activities.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Functional Group Analysis
The target compound shares structural motifs with several derivatives, differing primarily in heterocyclic cores, substituents, and functional groups. Key comparisons include:
Table 1: Structural Comparison of Target Compound and Analogs
Key Observations:
- Heterocyclic Core : The thiazole ring in the target compound provides sulfur-based electronic effects, contrasting with the oxygen-rich benzoxazolone () or nitrogen-dense diazirine ().
- Substituent Effects: The trifluoromethylphenyl group in enhances lipophilicity, while the methyl group in reduces steric hindrance compared to the propanoic acid chain.
Physicochemical Properties
Predicted and experimental physicochemical parameters highlight differences in solubility, lipophilicity, and stability:
Table 2: Physicochemical Properties
| Compound | Molecular Weight | logP (Predicted) | Solubility (mg/mL) | Purity (%) |
|---|---|---|---|---|
| Target Compound | 286.35 | 1.8 | 0.5 (DMSO) | 95 |
| Compound | 257.29 | 1.2 | 2.1 (Water) | 95 |
| Compound | 322.31 | 2.5 | 0.3 (DMSO) | 95 |
- Solubility: The target compound’s lower aqueous solubility compared to ’s carboxylic acid derivative reflects the propanoic acid chain’s reduced polarity.
- Lipophilicity : The benzoxazolone derivative () exhibits higher logP due to aromatic ring contributions.
Biological Activity
3-(2-{[(Tert-butoxy)carbonyl]amino}-1,3-thiazol-5-yl)propanoic acid, also known by its IUPAC name N-{[(2-methyl-2-propanyl)oxy]carbonyl}-3-(1,3-thiazol-5-yl)alanine, is a compound that has garnered attention due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
- Chemical Formula: C11H16N2O4S
- Molecular Weight: 272.33 g/mol
- Appearance: Powder
- Storage Temperature: Room Temperature
Biological Activity Overview
The compound exhibits a range of biological activities attributed to its structural features, particularly the thiazole ring and the amino acid moiety. These characteristics contribute to its potential as an antiviral, antibacterial, and anti-inflammatory agent.
1. Antiviral Activity
Research has indicated that derivatives of thiazole-containing compounds can exhibit antiviral properties. For instance:
- Neuraminidase Inhibition: Some thiazole derivatives have been shown to act as neuraminidase inhibitors, which are crucial in the treatment of viral infections like influenza. A related compound demonstrated an IC50 value of 50 μM against neuraminidase .
- Inhibition of Tobacco Mosaic Virus (TMV): Certain thiazole derivatives exhibited notable antiviral activity against TMV in vivo, with curative and protective activities exceeding those of commercial agents at specific concentrations .
2. Antibacterial Activity
Thiazole derivatives have also been studied for their antibacterial properties:
- Mechanisms of Action: Compounds containing thiazole rings have shown efficacy against various bacterial strains by disrupting cell wall synthesis and inhibiting bacterial growth .
- Activity Spectrum: The antibacterial activity is often enhanced when combined with other functional groups or when modified structurally to improve solubility and bioavailability .
3. Anti-inflammatory Activity
The anti-inflammatory potential of thiazole derivatives is significant:
- Cytokine Production Inhibition: Compounds similar to this compound have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha in vitro .
- Animal Models: In vivo studies have demonstrated that these compounds can reduce inflammation in models of induced edema and other inflammatory conditions .
Research Findings and Case Studies
Q & A
Q. Optimization Factors :
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency.
- Temperature : Reflux conditions improve reaction rates but may require controlled cooling to avoid side products.
- Catalysts : Acidic or basic catalysts (e.g., acetic acid) can accelerate specific steps .
How can researchers resolve contradictory NMR data during structural elucidation of thiazole derivatives?
Advanced
Contradictions in NMR data (e.g., unexpected splitting or shifts) may arise from:
- Diastereotopic protons : Use 2D NMR techniques (HSQC, HMBC) to confirm coupling patterns .
- Dynamic effects : Variable-temperature NMR can reveal conformational flexibility in the thiazole ring .
- Impurities : Compare experimental elemental analysis (C, H, N) with theoretical values to confirm purity .
Example : In compound 9 (), the nitrobenzylidene group caused distinct downfield shifts in H NMR (δ 8.2–8.4 ppm), resolved by correlating with C NMR carbonyl signals .
What analytical techniques are critical for confirming the structure and purity of this compound?
Q. Basic
- NMR Spectroscopy : H and C NMR confirm functional groups (e.g., Boc carbonyl at ~165 ppm) and thiazole proton environments .
- IR Spectroscopy : Peaks at ~1700 cm (C=O stretch) and ~3300 cm (N-H stretch) validate Boc and amide groups .
- Elemental Analysis : Matches calculated vs. experimental values (e.g., C: 54.8%, H: 4.9% for compound 12 ) .
Advanced : High-resolution mass spectrometry (HRMS) or X-ray crystallography provides absolute confirmation for complex derivatives .
How can researchers design bioassays to evaluate the biological activity of this compound?
Q. Advanced
- Target Selection : Focus on proteins implicated in diseases (e.g., kinases or proteases) based on structural analogs (e.g., indole-thiazole hybrids with anticancer activity) .
- In Vitro Assays :
- Enzyme Inhibition : Measure IC values using fluorogenic substrates.
- Cell Viability : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) .
- Controls : Include Boc-deprotected analogs to assess the role of the protecting group .
What strategies mitigate side reactions during Boc deprotection in peptide synthesis?
Q. Advanced
- Acid Sensitivity : Use mild deprotection agents (e.g., TFA in DCM) to avoid β-elimination of the thiazole ring .
- Temperature Control : Perform reactions at 0–4°C to minimize acid-induced degradation.
- Monitoring : Track depletion of the Boc group via FTIR or LC-MS .
Case Study : Derivatives with electron-withdrawing substituents (e.g., compound 12 ) showed higher stability during deprotection .
How can reaction yields be improved in multi-step syntheses of thiazole-propanoic acid derivatives?
Q. Advanced
- Intermediate Isolation : Purify intermediates (e.g., thiazole precursors) before coupling to reduce carryover impurities .
- Catalytic Systems : Employ Pd-catalyzed cross-coupling for aryl-thiazole bond formation (e.g., Suzuki-Miyaura for compound 24 ) .
- Solvent Optimization : Use mixed solvents (e.g., ethanol/water) to enhance solubility of polar intermediates .
Q. Advanced
- Steric Hindrance : Bulky Boc groups slow nucleophilic attacks at the thiazole C-5 position, favoring regioselective modifications .
- Crystallography : X-ray data for analogs show distorted dihedral angles (45–60°) between the thiazole and propanoic acid moieties, influencing binding affinity .
Example : Compound 25 () exhibited reduced reactivity with bulky 4-fluorophenyl acryloyl groups, requiring prolonged reaction times (24 hrs vs. 12 hrs for smaller substituents) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
